Cas no 2248404-74-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-propanoylpyrrolidine-3-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-propanoylpyrrolidine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- EN300-6515512
- 2248404-74-0
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-propanoylpyrrolidine-3-carboxylate
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- Inchi: 1S/C16H16N2O5/c1-2-13(19)17-8-7-10(9-17)16(22)23-18-14(20)11-5-3-4-6-12(11)15(18)21/h3-6,10H,2,7-9H2,1H3
- InChI Key: BVFLPGYIRTYQPF-UHFFFAOYSA-N
- SMILES: O(C(C1CN(C(CC)=O)CC1)=O)N1C(C2C=CC=CC=2C1=O)=O
Computed Properties
- Exact Mass: 316.10592162g/mol
- Monoisotopic Mass: 316.10592162g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 523
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 84Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-propanoylpyrrolidine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6515512-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-propanoylpyrrolidine-3-carboxylate |
2248404-74-0 | 95.0% | 1.0g |
$871.0 | 2025-03-14 | |
Enamine | EN300-6515512-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-propanoylpyrrolidine-3-carboxylate |
2248404-74-0 | 95.0% | 0.25g |
$801.0 | 2025-03-14 | |
Enamine | EN300-6515512-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-propanoylpyrrolidine-3-carboxylate |
2248404-74-0 | 95.0% | 0.1g |
$767.0 | 2025-03-14 | |
Enamine | EN300-6515512-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-propanoylpyrrolidine-3-carboxylate |
2248404-74-0 | 95.0% | 0.5g |
$836.0 | 2025-03-14 | |
Enamine | EN300-6515512-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-propanoylpyrrolidine-3-carboxylate |
2248404-74-0 | 95.0% | 0.05g |
$732.0 | 2025-03-14 | |
Enamine | EN300-6515512-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-propanoylpyrrolidine-3-carboxylate |
2248404-74-0 | 95.0% | 10.0g |
$3746.0 | 2025-03-14 | |
Enamine | EN300-6515512-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-propanoylpyrrolidine-3-carboxylate |
2248404-74-0 | 95.0% | 5.0g |
$2525.0 | 2025-03-14 | |
Enamine | EN300-6515512-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-propanoylpyrrolidine-3-carboxylate |
2248404-74-0 | 95.0% | 2.5g |
$1707.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-propanoylpyrrolidine-3-carboxylate Related Literature
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Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
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Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
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James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
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Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
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Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-propanoylpyrrolidine-3-carboxylate
Professional Introduction to Compound with CAS No. 2248404-74-0 and Product Name: 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-propanoylpyrrolidine-3-carboxylate
Compound with the CAS number 2248404-74-0 and the product name 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-propanoylpyrrolidine-3-carboxylate represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its complex heterocyclic structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The intricate arrangement of functional groups within its molecular framework suggests a high degree of versatility, making it a promising candidate for further exploration.
The core structure of this compound consists of an isoindole moiety, which is a fused bicyclic system comprising a benzene ring and a five-membered nitrogen-containing ring. The presence of a 1,3-dioxo group at the 1-position of the isoindole ring introduces significant electrophilic character, enhancing its reactivity in various chemical transformations. This feature is particularly valuable in synthetic chemistry, where such functional groups often serve as key intermediates in the construction of more complex molecules.
Furthermore, the compound incorporates a pyrrolidine ring, which is known for its stability and ability to participate in hydrogen bonding interactions. The 1-propanoylpyrrolidine-3-carboxylate moiety extends from the pyrrolidine ring, providing additional sites for chemical modification and functionalization. This structural motif is frequently encountered in biologically active compounds, suggesting that this compound may exhibit notable pharmacological properties.
In recent years, there has been growing interest in the development of novel heterocyclic compounds for their potential therapeutic applications. The isoindole scaffold, in particular, has been extensively studied due to its presence in several natural products and bioactive molecules. Researchers have leveraged its structural features to design compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The compound under discussion shares this structural motif, positioning it as a candidate for further pharmacological investigation.
The 1,3-dioxo group within the molecule is particularly noteworthy for its role as an electrophilic center. This functionality can be exploited in various synthetic pathways, enabling the introduction of additional substituents or modifications that may enhance biological activity. For instance, such groups are often used in cross-coupling reactions, which are fundamental to modern organic synthesis. These reactions allow for the precise assembly of complex molecular architectures, a critical step in drug discovery processes.
The propanoylpyrrolidine-3-carboxylate moiety adds another layer of complexity to the compound's structure. Pyrrolidine derivatives are known for their ability to interact with biological targets through hydrogen bonding and other non-covalent interactions. These interactions are crucial for the binding affinity and specificity of drug molecules. By incorporating this group into the compound's structure, researchers may be able to fine-tune its pharmacokinetic properties and improve its efficacy.
Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Molecular modeling techniques can predict how a compound will interact with biological targets at the atomic level. These predictions are invaluable for guiding experimental design and optimizing lead compounds. Given its complex structure, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-propanoylpyrrolidine-3-carboxylate is an excellent candidate for such computational studies.
In addition to computational methods, high-throughput screening (HTS) has become a cornerstone of modern drug discovery. HTS allows researchers to rapidly test thousands of compounds against various biological assays. The compound's unique structure makes it an intriguing candidate for HTS campaigns aimed at identifying novel bioactive molecules. Its combination of functional groups suggests that it may exhibit multiple modes of action, increasing its potential therapeutic value.
The synthesis of this compound presents both challenges and opportunities for synthetic chemists. The presence of multiple heterocyclic rings necessitates careful planning to ensure regioselectivity and yield optimization. However, advances in synthetic methodologies have made such constructions more accessible than ever before. Techniques such as transition-metal-catalyzed cross-coupling reactions have revolutionized organic synthesis by enabling the efficient assembly of complex molecular frameworks.
Once synthesized, further characterization through spectroscopic techniques such as NMR spectroscopy and mass spectrometry is essential to confirm the compound's identity and purity. These analytical methods provide detailed information about the compound's molecular structure and can help identify any impurities or degradation products that may arise during synthesis or storage.
The pharmacological evaluation of this compound will be critical to determining its potential therapeutic applications. Initial studies may focus on assessing its interaction with relevant biological targets using biochemical assays or cell-based models. These studies can provide insights into the compound's mechanism of action and help identify any off-target effects that may need to be addressed.
Given the growing importance of personalized medicine, there is increasing interest in developing drugs that can be tailored to individual patients' needs. The structural versatility of this compound makes it an attractive candidate for such applications. By modifying specific functional groups within its framework, researchers may be able to create derivatives with enhanced specificity or reduced toxicity.
The development of novel pharmaceuticals is a highly collaborative effort involving chemists, biologists, pharmacologists, and clinicians. Each discipline contributes unique expertise that is essential for bringing new drugs from concept to market. The compound under discussion represents an exciting opportunity for interdisciplinary collaboration and innovation.
In conclusion,1,3-dioxo-2,3-dihydro,1H-*isoindol*-*2*-yl 1-propanoylpyrrolidine-*3*-carboxylate (CAS No.* 2248404*-*74*-*0*) stands out as a promising candidate for further exploration in pharmaceutical research.* Its* intricate structure,* rich functional group composition,* and* potential* therapeutic applications make it an attractive subject for both synthetic chemists*and* medicinal biologists.* As research*continues*to uncover new insights into drug design,*this* compound holds significant promise*for contributing*to future advancements*in chemical biology*and*pharmaceutical science.*
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